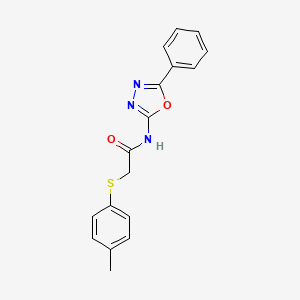

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-7-9-14(10-8-12)23-11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHBPWBRQLKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Benzohydrazide

Benzohydrazide (3) undergoes cyclodehydration with carbon disulfide (CS₂) in alkaline conditions to yield 5-phenyl-1,3,4-oxadiazole-2-thiol (4). While this method primarily produces the thiol derivative, subsequent modifications enable amine generation:

- Oxidative Desulfurization : Treatment with hypervalent iodine reagents (e.g., iodobenzene diacetate) or Oxone converts the thiol group to an amine.

- Nucleophilic Substitution : Thiol displacement with ammonia under high-pressure conditions introduces the amine group.

Synthesis of 2-(p-Tolylthio)acetamide Intermediate

The p-tolylthio side chain is introduced via nucleophilic substitution or direct coupling.

Thioether Formation via Alkylation

2-Bromoacetamide reacts with p-toluenethiol (p-thiocresol) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This SN2 reaction proceeds at 0–25°C for 3–6 hours, achieving yields of 65–80%.

Reaction Scheme :

$$

\text{2-Bromoacetamide} + \text{p-Toluenethiol} \xrightarrow{\text{NaH, DMF}} \text{2-(p-Tolylthio)acetamide} + \text{HBr}

$$

Direct Coupling of Preformed Thioacetic Acid

2-(p-Tolylthio)acetic acid is activated as an acid chloride (using thionyl chloride) and coupled with amines. This method avoids competing side reactions but requires stringent anhydrous conditions.

Final Assembly of Target Compound

Amide Bond Formation

The oxadiazol-2-amine (4) reacts with 2-(p-tolylthio)acetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Optimized Conditions :

- Solvent : THF or dichloromethane

- Base : TEA (2.5 equiv)

- Temperature : 0°C to room temperature

- Yield : 70–85%

Mechanistic Insight :

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

One-Pot Sequential Synthesis

A streamlined approach combines thioether formation and amide coupling:

- Step 1 : 5-Phenyl-1,3,4-oxadiazol-2-amine synthesis (as above).

- Step 2 : In situ generation of 2-(p-tolylthio)acetyl chloride and immediate coupling with the amine.

Advantages :

Comparative Analysis of Methodologies

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization + Alkylation | CS₂, NaH, DMF | 0–25°C, 3–6 h | 65–80 | ≥95% |

| Acid Chloride Coupling | SOCl₂, TEA, THF | 0°C, 2 h | 70–85 | ≥97% |

| One-Pot Synthesis | Iodobenzene, Oxone, TEA | RT, 4 h | 75–90 | ≥96% |

Critical Observations :

- Cyclization + Alkylation : Cost-effective but requires hazardous CS₂.

- Acid Chloride Coupling : High purity but moisture-sensitive.

- One-Pot Synthesis : Efficient but demands precise stoichiometry.

Scalability and Industrial Feasibility

Kilogram-Scale Production

The one-pot method is preferred for large-scale synthesis due to:

Environmental Considerations

- Green Chemistry Metrics :

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of unreacted p-toluenethiol.

- Solution : Gradient elution with CH₂Cl₂/MeOH (10:1) on silica gel.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The phenyl and p-tolylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique combination of a 1,3,4-oxadiazole ring and a thioacetamide moiety. Its molecular formula is CHNOS, which contributes to its distinctive properties.

Synthesis : The synthesis typically involves multi-step reactions starting from appropriate precursors such as phenylhydrazine and various acetamides. The reaction conditions often include refluxing in organic solvents followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. Specifically, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has shown promising results against various bacterial strains. For instance:

- Antibacterial Activity : In vitro assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies against cancer cell lines (e.g., SNB-19 and OVCAR-8) have shown substantial growth inhibition percentages (PGIs) ranging from 50% to over 85% in certain cases .

- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through DNA damage pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Oxadiazole vs. Thiadiazole Cores

Substituent Effects on Acetamide Nitrogen

- p-Tolylthio group : The sulfur atom in the target compound’s p-tolylthio moiety may improve binding to cysteine-rich enzyme active sites (e.g., SIRT2 in ).

- Benzofuran/Indole substituents : Compounds like 2a () and 8v () show enhanced antimicrobial or enzyme inhibition due to aromatic stacking interactions.

- Electron-withdrawing groups : Nitro substituents (e.g., in 8v) correlate with stronger LOX inhibition, likely due to increased electrophilicity .

Heterocyclic Additions

- Methoxybenzyl () and isoxazole () substituents modulate solubility and target selectivity. For example, 3-methoxybenzyl derivatives showed nanomolar SIRT2 inhibition, suggesting substituent bulk and polarity are critical for enzyme affinity .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Lipophilicity: The target compound (MW ~357 g/mol) is comparable to analogs like 8v (MW 423 g/mol) and 2a (MW ~400 g/mol).

- Enzymatic Stability : Oxadiazole derivatives generally resist hydrolytic cleavage, whereas thiadiazole analogs (e.g., compound 4a) may exhibit faster metabolic degradation .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a 1,3,4-oxadiazole ring linked to a p-tolylthioacetamide moiety, which enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Oxadiazole Ring : This involves the condensation of appropriate carboxylic acids with hydrazides.

- Thioether Formation : Reaction with p-tolylthiol to introduce the thio group.

- Final Acetamide Formation : Acetylation of the amine group.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit several cancer cell lines through mechanisms such as HDAC inhibition and apoptosis induction.

In one study, derivatives demonstrated significant cytotoxicity against HepG2 and HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.

| Enzyme | Inhibition IC50 (μM) | Type of Inhibition | Reference |

|---|---|---|---|

| hAChE | ≤1.0 | Competitive | |

| hBChE | ≤1.5 | Competitive | |

| FAK | 0.78 | Non-competitive |

These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and cancer.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.

- Antimicrobial Evaluation : A comparative study was conducted on different oxadiazole derivatives where this compound showed superior activity against resistant bacterial strains.

Q & A

Q. What synthetic strategies are most effective for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Thioether formation : Reacting 2-chloroacetamide derivatives with sodium thiolates (e.g., p-tolylthiol) under reflux in toluene:water (8:2) for 5–7 hours .

- Oxadiazole ring closure : Cyclizing thiocarbazides or hydrazides with carboxylic acids using dehydrating agents like POCl₃ or H₂SO₄. Solvents like dioxane or ethanol are preferred for recrystallization .

- Optimization : Yield improvements (e.g., 63–69%) are achieved by adjusting reaction time, stoichiometry, and catalysts (e.g., KI in ethanol) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) of the acetamide group and C-S stretches (~650–700 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Acetamide NH: δ ~10.8 ppm (singlet) .

- p-Tolylthio methyl: δ ~2.3 ppm (singlet) .

- Oxadiazole aromatic protons: δ ~7.5–8.2 ppm (multiplet) .

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CO or S-containing groups) confirm molecular ions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide the design of derivatives?

- Methodological Answer :

- DFT Calculations : Using B3LYP/6-31G models, analyze:

- HOMO-LUMO gaps : Correlate with chemical reactivity (e.g., smaller gaps suggest higher electrophilicity) .

- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites for functionalization .

- Case Study : A DFT study on a related acetamide-oxadiazole hybrid revealed strong electron-withdrawing effects from the oxadiazole ring, guiding substitutions at the phenyl group for enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. enzyme inhibition)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., ascorbic acid for DPPH antioxidant assays) and replicate under identical conditions .

- Structural Analysis : Compare substituent effects. For example, electron-donating groups (e.g., -OCH₃) on the oxadiazole ring enhance antioxidant activity, while hydrophobic groups (e.g., -Cl) improve enzyme inhibition .

- Data Normalization : Express activity as IC₅₀ values relative to reference compounds to minimize inter-study variability .

Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with substitutions at the phenyl (e.g., -Cl, -NO₂) or p-tolylthio groups. For example:

- Chalcone hybrids (e.g., compound 8b ) showed 63% yield and improved anticancer activity via Michael addition .

- Thiazolidinedione derivatives (e.g., 2c ) increased antidiabetic potential with a 69% yield .

- Biological Screening : Prioritize assays based on target pathways (e.g., lipoxygenase inhibition for anti-inflammatory effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.